8-chloro-N-(3-methoxybenzyl)-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2(11H)-carboxamide
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Overview
Description
The compound is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules, such as thiamine, uracil, thymine, cytosine, and 5-fluorouracil . The methoxybenzyl group attached to the nitrogen atom could potentially increase the lipophilicity of the compound, which might enhance its ability to cross biological membranes .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through nucleophilic substitution reactions . For instance, methoxybenzyl chloride can be used to alkylate certain substrates in the presence of a base .Molecular Structure Analysis
The molecular structure of this compound likely includes a pyrimidine ring system, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The methoxybenzyl group is likely attached to one of the nitrogen atoms in the ring .Scientific Research Applications
Synthesis and Pharmacological Activities Pyrimidine derivatives have been synthesized and evaluated for various biological activities. For example, novel heterocyclic compounds derived from visnaginone and khellinone were synthesized and screened for anti-inflammatory and analgesic activities, indicating the potential use of pyrimidine derivatives in developing new therapeutic agents (Abu‐Hashem et al., 2020). Another study focused on the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, which showed in vitro cytotoxic activity against cancer cells, highlighting their potential in cancer research (Hassan et al., 2014).
Cytotoxic Activities Research has also been directed towards synthesizing compounds for evaluating their cytotoxic activities against cancer cell lines. For instance, some new 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives were synthesized and screened for cytotoxic activity, demonstrating the role of pyrimidine derivatives in developing anticancer drugs (Hassan et al., 2015).
Future Directions
The future research directions for this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action. Given the wide range of biological activities exhibited by pyrimidine derivatives, this compound could potentially have interesting pharmacological properties .
properties
IUPAC Name |
13-chloro-N-[(3-methoxyphenyl)methyl]-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O3/c1-28-15-4-2-3-13(9-15)10-22-20(27)24-8-7-17-16(12-24)19(26)25-11-14(21)5-6-18(25)23-17/h2-6,9,11H,7-8,10,12H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXYLPLQJOOQSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)N2CCC3=C(C2)C(=O)N4C=C(C=CC4=N3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-chloro-N-(3-methoxybenzyl)-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2(11H)-carboxamide |
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